molecular formula C10H7BrO4 B2965440 7-Bromo-1-oxoisochromane-3-carboxylic acid CAS No. 890646-68-1

7-Bromo-1-oxoisochromane-3-carboxylic acid

Cat. No. B2965440
CAS RN: 890646-68-1
M. Wt: 271.066
InChI Key: FXGQGTHAFDDSSM-UHFFFAOYSA-N
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Description

“7-Bromo-1-oxoisochromane-3-carboxylic acid” is a chemical compound . It is a derivative of “1-oxoisochroman-3-carboxylic acid”, which has a molecular formula of C10H8O4 . The compound is available for purchase from various chemical suppliers.

Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

7-Bromo-1-oxoisochromane-3-carboxylic acid: may play a role in the development of new therapeutic agents. Its structural similarity to compounds with known biological activities suggests potential utility in drug design and discovery. For instance, indole derivatives, which share a common structural motif with this compound, are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could serve as a key intermediate in synthesizing such biologically active molecules.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 7-Bromo-1-oxoisochromane-3-carboxylic acid can be a valuable building block for constructing complex molecular architectures. Its bromo and carboxylic acid functional groups make it a versatile precursor for various chemical transformations, enabling the synthesis of intricate compounds, including natural products and pharmaceuticals .

Medicinal Chemistry: Drug Design and Optimization

The compound’s role in medicinal chemistry is significant, particularly in the design and optimization of drug candidates. Its molecular framework is conducive to binding with biological targets, which can be leveraged to enhance the efficacy and selectivity of new drugs. The compound’s reactivity allows for the introduction of additional functional groups that can improve drug properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 7-Bromo-1-oxoisochromane-3-carboxylic acid could be utilized in enzyme inhibition studies. By acting as an inhibitor or a substrate analogue, it can help elucidate enzyme mechanisms or serve as a tool in the discovery of new enzyme inhibitors, which are often used as drugs .

Industrial Applications: Chemical Intermediates

This compound may find applications in the chemical industry as an intermediate for the synthesis of dyes, pigments, and other performance chemicals. Its reactive sites are amenable to various chemical reactions, making it a candidate for industrial-scale syntheses.

Environmental Studies: Degradation and Toxicity Analysis

7-Bromo-1-oxoisochromane-3-carboxylic acid: could be studied for its environmental impact, particularly its degradation behavior and potential toxicity. Understanding its environmental fate is crucial for assessing the risks associated with its use and disposal .

properties

IUPAC Name

7-bromo-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO4/c11-6-2-1-5-3-8(9(12)13)15-10(14)7(5)4-6/h1-2,4,8H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGQGTHAFDDSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-oxoisochromane-3-carboxylic acid

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